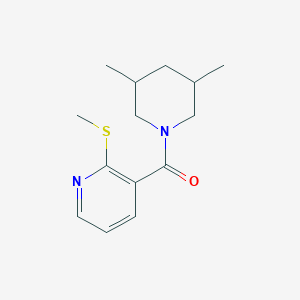

(3,5-Dimethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone

Descripción

(3,5-Dimethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone is a methanone derivative featuring a 3,5-dimethylpiperidinyl group linked via a carbonyl bridge to a 2-methylsulfanylpyridinyl moiety. The piperidine ring introduces conformational rigidity due to its saturated structure and steric bulk from the 3,5-dimethyl substituents. This compound’s structural features make it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to steric and electronic modulation.

Propiedades

IUPAC Name |

(3,5-dimethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2OS/c1-10-7-11(2)9-16(8-10)14(17)12-5-4-6-15-13(12)18-3/h4-6,10-11H,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJYHSLJGBXIIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2=C(N=CC=C2)SC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of (3,5-Dimethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: Starting from a suitable precursor, such as 3,5-dimethylpyridine, the piperidine ring is formed through hydrogenation.

Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.

Final Coupling: The final step involves coupling the piperidine and pyridine rings through a methanone linkage, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Análisis De Reacciones Químicas

(3,5-Dimethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), which can reduce the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

(3,5-Dimethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features that may interact with biological targets.

Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Chemical Biology: The compound is utilized in chemical biology to study its interactions with proteins and other biomolecules.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mecanismo De Acción

The mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone involves its interaction with specific molecular targets. The piperidine and pyridine rings allow the compound to bind to receptors or enzymes, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparación Con Compuestos Similares

Structural and Electronic Features

The table below compares key structural attributes and hypothesized properties of the target compound with analogs reported in literature:

Key Observations:

Steric Effects : The target compound’s 3,5-dimethylpiperidinyl group introduces significant steric hindrance compared to cyclopentyl or pyrazolyl analogs. This may reduce rotational freedom and influence binding to biological targets .

Electronic Modulation : The 2-methylsulfanyl group on pyridine donates electron density via its sulfur atom, contrasting with electron-withdrawing bromine in benzofuran analogs. This could alter charge distribution and interaction with enzymatic active sites .

The target compound’s moderate molecular weight may optimize bioavailability .

Functional Group Diversity : Pyrazolyl and triazolyl groups in analogs enable hydrogen bonding or halogen interactions, which are absent in the target compound’s structure. This highlights trade-offs between lipophilicity and polar interactions .

Actividad Biológica

The compound (3,5-Dimethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone is a synthetic organic molecule that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The molecular formula for (3,5-Dimethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone can be represented as follows:

- Molecular Formula : C13H18N2OS

- Molecular Weight : 250.36 g/mol

The structure features a piperidine ring substituted with two methyl groups and a pyridine moiety containing a methylsulfanyl group. This unique structure is believed to contribute to its biological properties.

Research indicates that compounds with similar structures may interact with various biological targets. For instance, the presence of the piperidine moiety often correlates with activity against certain receptors, including but not limited to:

- C5a Receptors : These are involved in inflammatory responses. Compounds that modulate C5a receptor activity can potentially serve as anti-inflammatory agents .

3. Inflammatory Response Modulation

The compound's structural components suggest it may influence inflammatory pathways. The modulation of C5a receptors indicates a potential role in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a comparative study examining various piperidone derivatives, one compound demonstrated a CC50 value (the concentration required to kill 50% of cells) significantly lower than that of standard chemotherapeutics like melphalan. This suggests that derivatives structurally related to (3,5-Dimethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone could exhibit enhanced anticancer properties.

Case Study 2: Inflammatory Disease Treatment

Research on C5a receptor modulators has shown that compounds with high affinity for these receptors can reduce inflammation in animal models. Although specific studies on this compound are lacking, its design implies it may share these beneficial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.